6-((Dimethylamino)methyl)nicotinonitrile
Description
6-((Dimethylamino)methyl)nicotinonitrile is a pyridine-based compound characterized by a nicotinonitrile backbone (3-cyanopyridine) with a dimethylaminomethyl substituent at the 6-position. Its molecular formula is C₉H₁₀N₄, and it belongs to the broader class of nicotinonitrile derivatives, which are recognized for their versatility in medicinal chemistry and materials science. The dimethylaminomethyl group enhances the compound's electron-donating capacity and solubility in polar solvents, while the nitrile group contributes to its reactivity in nucleophilic additions or cyclization reactions.
For example, highlights the use of chloroimidate intermediates in Pinner-type reactions to introduce substituents onto the pyridine ring .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-12(2)7-9-4-3-8(5-10)6-11-9/h3-4,6H,7H2,1-2H3 |
InChI Key |
SQEXGANUVFNFPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Dimethylamino)methyl)nicotinonitrile typically involves the reaction of nicotinonitrile with dimethylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where nicotinonitrile is treated with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 6-((Dimethylamino)methyl)nicotinonitrile can be achieved through continuous flow processes. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((Dimethylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and other derivatives.
Substitution: Formation of substituted nicotinonitrile derivatives with different functional groups.
Scientific Research Applications
6-((Dimethylamino)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 6-((Dimethylamino)methyl)nicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Properties :
- Electronic Parameters : Quantum chemical studies (e.g., HOMO/LUMO energies and dipole moments) are critical for predicting reactivity. For a structurally related compound, reports a dipole moment (μ) of ~4.5 D and a HOMO-LUMO gap of ~4.2 eV, suggesting moderate polarizability and stability .
- Solubility: The dimethylamino group likely improves solubility in aqueous or alcoholic media compared to non-polar analogs.
Comparison with Similar Compounds
Nicotinonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-((Dimethylamino)methyl)nicotinonitrile and its structural analogs:
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
Structural and Electronic Differences
- Substituent Position: The 6-position substituent in the target compound contrasts with 2-position modifications (e.g., ), which alter electron density distribution. For instance, a -CF₃ group at the 6-position () increases electron-withdrawing effects, reducing HOMO energy compared to the electron-donating dimethylaminomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
